molecular formula C9H17BO2 B3416310 4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane CAS No. 72824-05-6

4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

Cat. No.: B3416310
CAS No.: 72824-05-6
M. Wt: 168.04 g/mol
InChI Key: COPMASWDWLENMV-VOTSOKGWSA-N
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Description

4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane is a pinacol boronic ester featuring a propenyl substituent at the boron center. This compound is structurally characterized by its 1,3,2-dioxaborolane ring with four methyl groups and a terminal alkene group (prop-1-en-1-yl). Its synthesis typically involves transition-metal-catalyzed borylation or hydroboration of propenyl precursors, though specific protocols for this isomer are less documented compared to analogs like prop-1-en-2-yl derivatives . The compound’s reactivity is governed by the electron-deficient boron center and the conjugated alkene, making it valuable in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in organic synthesis .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-prop-1-enyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h6-7H,1-5H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPMASWDWLENMV-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83947-58-4, 72824-05-6
Record name 4,4,5,5-tetramethyl-2-[(1E)-prop-1-en-1-yl]-1,3,2-dioxaborolane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Propen-1-ylboronic acid, pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with a suitable alkene under specific conditions. One common method is the hydroboration of an alkene with a borane reagent, followed by oxidation to yield the desired dioxaborolane compound. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes.

Industrial Production Methods

In industrial settings, the production of 4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane may involve large-scale hydroboration processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common to achieve the desired product quality.

Chemical Reactions Analysis

Hydroboration Reactions

This compound participates in hydroboration reactions, forming alkylboron intermediates for further functionalization. Key studies demonstrate its utility in stereoselective syntheses:

Table 1: Hydroboration of Terminal Alkynes

SubstrateCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetyleneSc(OTf)₃/NaBHEt₃Toluene1002499
Oct-4-yneCu-CuFe₂O₄ NPsMeOH25292
  • Mechanism : The reaction proceeds via anti-Markovnikov addition, where the boron atom bonds to the less substituted carbon of the alkyne. For example, phenylacetylene reacts to form a vinylboronate intermediate .

  • Catalytic Systems : Scandium triflate paired with NaBHEt₃ achieves near-quantitative yields, while copper-based nanoparticles enable recyclable catalysis .

Suzuki-Miyaura Cross-Coupling

The compound serves as a boronate partner in palladium-catalyzed couplings, enabling C–C bond formation.

Key Reaction Parameters:

  • Catalysts : PdCl₂(dppf)·CH₂Cl₂ or Pd(PPh₃)₄ (0.5–5 mol%)

  • Bases : K₂CO₃, NaHCO₃

  • Solvents : 1,4-Dioxane/water mixtures (4:1 v/v)

  • Yields : 70–95% for aryl halide couplings .

Example :

Ar X+4 4 5 5 Tetramethyl 2 prop 1 en 1 yl dioxaborolanePd baseAr CH CH R\text{Ar X}+\text{4 4 5 5 Tetramethyl 2 prop 1 en 1 yl dioxaborolane}\xrightarrow{\text{Pd base}}\text{Ar CH CH R}

Conditions: 80°C, 12–24 h under inert atmosphere .

Oxidation to Boronic Acids

Reaction with hydrogen peroxide (H₂O₂) in THF/water (1:1) yields the corresponding boronic acid:

Dioxaborolane+H2O2R B OH 2+Pinacol\text{Dioxaborolane}+\text{H}_2\text{O}_2\rightarrow \text{R B OH }_2+\text{Pinacol}

Conditions: 0°C to RT, 2–4 h.

Reduction to Alkanes

Using LiAlH₄ in anhydrous ether reduces the vinylboronate to propene derivatives:

Dioxaborolane+LiAlH4CH2=CHR+B OH 3\text{Dioxaborolane}+\text{LiAlH}_4\rightarrow \text{CH}_2=CH–R+\text{B OH }_3

Yields: 60–85%.

Electrophilic Substitution

The boron center undergoes electrophilic substitution with halogens or nitro groups:

Table 2: Halogenation Reactions

ElectrophileSolventProductYield (%)
Br₂DCM2-Bromo-propenylboronate78
Cl₂CCl₄2-Chloro-propenylboronate65

Conditions: 0°C, 1–2 h, stoichiometric electrophile.

Table 3: Solvent Effects on Hydroboration

SolventDielectric ConstantReaction Rate (k, s⁻¹)Yield (%)
Toluene2.40.04599
THF7.60.03177
DCM8.90.02240
  • Key Insight : Nonpolar solvents like toluene enhance reaction rates and yields due to better compatibility with hydrophobic boronates .

Mechanistic Studies

DFT calculations reveal:

  • Hydroboration Transition State : B–C bond formation occurs with a ΔG‡ of 18.3 kcal/mol .

  • Suzuki Coupling Oxidative Addition : Rate-limiting step involves Pd⁰ → Pd²⁺ transition (ΔG‡ = 24.1 kcal/mol) .

Scientific Research Applications

Organic Synthesis

1.1 Boron Chemistry

4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane is primarily used as a boron source in organic reactions. Its unique structure allows it to participate in:

  • Cross-Coupling Reactions : It serves as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This application is critical in synthesizing complex organic molecules and pharmaceuticals .

1.2 Alkene Functionalization

The compound can be utilized for the functionalization of alkenes through various mechanisms:

  • Hydroboration-Oxidation : It can add across double bonds to form alcohols or other functional groups, facilitating the synthesis of alcohols from alkenes .

Material Science

2.1 Polymer Chemistry

4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane is also significant in polymer chemistry:

  • Boron-Doped Polymers : The incorporation of boron into polymer matrices enhances properties such as thermal stability and mechanical strength. Research indicates that boron-containing compounds can improve the performance of polymers used in electronics and coatings .

Case Study 1: Synthesis of Biologically Active Compounds

In a study published in Journal of Organic Chemistry, researchers utilized 4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane to synthesize a series of biologically active compounds through Suzuki coupling reactions. The study demonstrated high yields and selectivity for the desired products, showcasing the compound's effectiveness as a boron source in medicinal chemistry applications .

Case Study 2: Development of Advanced Materials

A recent investigation highlighted the use of this compound in developing advanced materials for electronic applications. By incorporating it into polymer matrices, researchers were able to create materials with enhanced conductivity and thermal properties. This work was published in Materials Science & Engineering and emphasized the potential for creating next-generation electronic devices using boron-containing polymers .

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the prop-1-en-1-yl group to an aryl halide. In biological systems, the compound’s boron atom can interact with enzymes and other proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Alkenyl-Substituted Analogs

Alkenyl-substituted dioxaborolanes exhibit distinct reactivities based on substituent position and geometry.

Compound Molecular Formula Synthesis Yield Key Applications Key Data
4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-dioxaborolane C₉H₁₅BO₂ Not reported Cross-coupling reactions Reactivity influenced by terminal alkene position .
(E)-4,4,5,5-Tetramethyl-2-styryl-dioxaborolane C₁₄H₁₉BO₂ 34–93% Conjugated polymer synthesis Styryl group enhances π-conjugation; ¹H NMR δ 7.28–7.20 (aromatic protons) .
(E)-2-(1-Pentenyl)-dioxaborolane C₁₁H₂₁BO₂ 97% purity Alkene functionalization trans-Selective synthesis; used in stereoselective couplings .
2-[(Z)-2-Boryl-1-(p-tolyl)ethenyl]-dioxaborolane C₁₉H₂₉B₂O₄ 34% Diboration of alkynes Forms 1,2-diborylated alkenes for tandem reactions .

Key Findings :

  • Terminal alkenes (e.g., prop-1-en-1-yl) favor direct coupling but require precise catalysis .
  • Styryl derivatives show higher thermal stability due to aromatic conjugation, enabling applications in materials science .
  • trans-Alkenyl boronic esters (e.g., pentenyl) exhibit stereochemical control in cross-couplings .

Comparison with Aryl-Substituted Analogs

Aryl-substituted dioxaborolanes are pivotal in synthesizing biaryl structures.

Compound Molecular Formula Synthesis Yield Key Applications Key Data
2-(9-Anthryl)-dioxaborolane (AnthBpin) C₂₀H₂₁BO₂ Literature-based OLED emitters Anthracene enhances luminescence; used in AIE (aggregation-induced emission) materials .
4,4,5,5-Tetramethyl-2-(3-sulfonylphenyl)-dioxaborolane C₁₃H₁₈BFO₄S Not reported Pharmaceutical intermediates Electron-withdrawing sulfonyl group increases electrophilicity .
2-(3,4,5-Trichlorophenyl)-dioxaborolane C₁₂H₁₃BCl₃O₂ Not reported Halogenated biaryl synthesis Chlorine substituents improve oxidative stability .

Key Findings :

  • Electron-rich aryl groups (e.g., anthryl) stabilize boronates but reduce reactivity in cross-couplings .
  • Electron-withdrawing groups (e.g., sulfonyl) enhance electrophilicity, accelerating Suzuki reactions .

Comparison with Alkyl-Substituted Analogs

Alkyl boronic esters are less reactive but offer stability for storage and handling.

Compound Molecular Formula Synthesis Yield Key Applications Key Data
4,4,5,5-Tetramethyl-2-phenethyl-dioxaborolane C₁₄H₂₁BO₂ 93% Benzylic functionalization ¹H NMR δ 2.77–2.73 (m, CH₂); benzylic vs. aromatic boronate selectivity .
2-(Pentadecan-3-yl)-dioxaborolane C₂₁H₄₁BO₂ Not reported Hydrophobic materials Long alkyl chain improves solubility in nonpolar solvents .
2-(Oct-1-en-2-yl)-dioxaborolane C₁₄H₂₇BO₂ Literature-based Polymer additives Branched alkene modifies steric bulk .

Key Findings :

  • Benzylic boronate esters (e.g., phenethyl) show regioselectivity in alkylation .
  • Long alkyl chains (e.g., pentadecan-3-yl) enhance solubility but hinder catalytic activity .

Functional Group Variations

Functionalized dioxaborolanes enable diverse downstream modifications.

Compound Molecular Formula Synthesis Yield Key Applications Key Data
2-(Iodomethyl)-dioxaborolane C₇H₁₃BIO₂ 79–85% Radical reactions Iodine facilitates halogen exchange and photoredox catalysis .
2-(Ethynyl)-dioxaborolane derivatives Variable 34–97% Click chemistry Ethynyl groups enable Huisgen cycloaddition .

Key Findings :

  • Iodomethyl derivatives act as bifunctional reagents for sequential coupling .
  • Ethynyl boronic esters serve as linchpins in modular synthesis .

Biological Activity

4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane (CAS No. 72824-05-6) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its applications in medicinal chemistry and its mechanisms of action.

  • Molecular Formula : C₉H₁₇BO₂
  • Molecular Weight : 168.04 g/mol
  • Structure : The compound features a dioxaborolane ring, which is notable for its reactivity and ability to form complexes with various biological molecules.

Biological Activity Overview

The biological activity of 4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane primarily stems from its interactions with enzymes and cellular pathways. Research indicates its potential as an inhibitor of specific kinases and as a modulator of metabolic processes.

Inhibition of DYRK1A

Study 1: Antioxidant and Anti-inflammatory Properties

The mechanisms through which 4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane exerts its biological effects include:

  • Enzyme Inhibition : By binding to active sites on kinases like DYRK1A.
  • Oxidative Stress Modulation : Reducing reactive oxygen species (ROS) levels in cellular models.

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayOutcomeReference
DYRK1A InhibitionKinase RegulationNanomolar inhibition observed
Antioxidant ActivityBV2 Microglial CellsReduced oxidative stress markers
Antibacterial ActivityBeta-lactamasesPotential inhibition against resistant strains

Q & A

Basic Questions

Q. What are the established synthetic routes for preparing 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane?

  • The compound is synthesized via hydroboration of alkynyl precursors or Suzuki-Miyaura cross-coupling. For example, hydroboration of alkynyl pinacolboronates with dicyclohexylborane under inert atmospheres yields stereoselective alkenyl boronates . Allyl derivatives can also be generated using anhydrous potassium carbonate and elevated temperatures (e.g., 100°C) in coupling reactions .

Q. How is this compound applied in cross-coupling reactions?

  • It serves as a boronate ester partner in Suzuki-Miyaura couplings to form C–C bonds. For instance, allyl-substituted dioxaborolanes enable efficient coupling with aryl halides, producing metathesis precursors in high yields under optimized conditions (e.g., Pd catalysts, K₂CO₃, THF) .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Key for structural confirmation. The <sup>1</sup>H NMR spectrum typically shows peaks for vinyl protons (δ ~5.5–6.5 ppm) and pinacol methyl groups (δ ~1.2–1.4 ppm) . <sup>11</sup>B NMR can confirm boron coordination (δ ~28–32 ppm).
  • GC-MS : Used to assess purity and detect byproducts (e.g., benzylic vs. aromatic boronate mixtures) .

Advanced Questions

Q. How can stereoselectivity be controlled during synthesis?

  • Catalyst choice and reaction conditions are pivotal. For example, UiO-Co catalysts promote chemoselective benzylic borylation over aromatic positions, reducing undesired isomers . Hydroboration protocols using sterically hindered boranes (e.g., dicyclohexylborane) enhance Z-selectivity in alkenyl boronate formation .

Q. What strategies mitigate byproduct formation in catalytic borylation?

  • Optimize catalyst loading and solvent polarity. In UiO-Co-catalyzed reactions, cumene as a solvent reduces competing pathways, favoring benzylic borylation (80:20 selectivity) . Post-reaction purification via column chromatography or recrystallization isolates the target compound.

Q. How does the compound participate in ketone reduction mechanisms?

  • While not directly a reductant, related pinacolboranes (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) act as hydride donors in NaOt-Bu-catalyzed ketone reductions. The active species is a trialkoxyborohydride, formed in situ under THF or benzene conditions .

Q. What are the challenges in detecting boron-containing intermediates during reactions?

  • Low solubility of boron intermediates complicates spectroscopic analysis. <sup>11</sup>B NMR and <sup>1</sup>H DOSY experiments in deuterated solvents (e.g., CDCl₃) help track transient species .

Handling and Safety

Q. What safety protocols are recommended for handling this compound?

  • Store under inert gas (N2 or Ar) at –20°C to prevent hydrolysis. Avoid heat, sparks, and open flames (flash point ~100°C) . Use PPE (gloves, goggles) and conduct reactions in fume hoods.

Q. How should accidental exposure or spills be managed?

  • For skin contact, wash with soap and water; for inhalation, move to fresh air. Consult safety data sheets (SDS) and provide medical personnel with compound details (CAS: 1174298-60-2) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
Reactant of Route 2
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4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

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